molecular formula C14H4F12O4-2 B14749627 2,3-Bis(1,1,1,2,3,3-hexafluoropropan-2-yl)terephthalate

2,3-Bis(1,1,1,2,3,3-hexafluoropropan-2-yl)terephthalate

Cat. No.: B14749627
M. Wt: 464.16 g/mol
InChI Key: QOSDXVVPBAAYKZ-UHFFFAOYSA-L
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Description

2,3-Bis(1,1,1,2,3,3-hexafluoropropan-2-yl)terephthalate is a fluorinated organic compound known for its unique chemical properties It is characterized by the presence of hexafluoropropyl groups attached to a terephthalate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis(1,1,1,2,3,3-hexafluoropropan-2-yl)terephthalate typically involves the esterification of terephthalic acid with 1,1,1,2,3,3-hexafluoropropan-2-ol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(1,1,1,2,3,3-hexafluoropropan-2-yl)terephthalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms.

    Substitution: The hexafluoropropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield terephthalic acid derivatives, while reduction can produce hexafluoropropyl alcohols.

Scientific Research Applications

2,3-Bis(1,1,1,2,3,3-hexafluoropropan-2-yl)terephthalate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of advanced materials, including polymers and copolymers with unique properties.

    Biology: The compound’s stability and reactivity make it suitable for use in biochemical assays and as a reagent in various biological studies.

    Industry: Utilized in the production of high-performance coatings, adhesives, and other specialty materials.

Mechanism of Action

The mechanism by which 2,3-Bis(1,1,1,2,3,3-hexafluoropropan-2-yl)terephthalate exerts its effects is primarily related to its chemical structure. The hexafluoropropyl groups enhance the compound’s stability and reactivity, allowing it to interact with various molecular targets. These interactions can involve hydrogen bonding, van der Waals forces, and other non-covalent interactions, influencing the compound’s behavior in different environments.

Comparison with Similar Compounds

Similar Compounds

    1,1,1,3,3,3-Hexafluoro-2-propanol: A related compound with similar fluorinated groups but different functional properties.

    Hexafluoroisopropyl alcohol: Another fluorinated alcohol with distinct applications in organic synthesis and materials science.

Uniqueness

2,3-Bis(1,1,1,2,3,3-hexafluoropropan-2-yl)terephthalate stands out due to its unique combination of stability, reactivity, and versatility. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industrial contexts.

Properties

Molecular Formula

C14H4F12O4-2

Molecular Weight

464.16 g/mol

IUPAC Name

2,3-bis(1,1,1,2,3,3-hexafluoropropan-2-yl)terephthalate

InChI

InChI=1S/C14H6F12O4/c15-9(16)11(19,13(21,22)23)5-3(7(27)28)1-2-4(8(29)30)6(5)12(20,10(17)18)14(24,25)26/h1-2,9-10H,(H,27,28)(H,29,30)/p-2

InChI Key

QOSDXVVPBAAYKZ-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=C(C(=C1C(=O)[O-])C(C(F)F)(C(F)(F)F)F)C(C(F)F)(C(F)(F)F)F)C(=O)[O-]

Origin of Product

United States

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